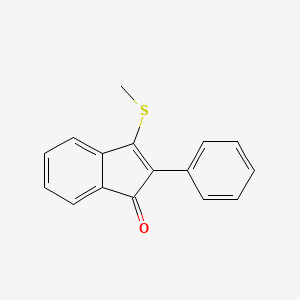![molecular formula C7H7IS B14640057 Benzene, [(iodomethyl)thio]- CAS No. 51849-22-0](/img/structure/B14640057.png)
Benzene, [(iodomethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(iodomethyl)thio]- is an organic compound with the molecular formula C7H7IS It is a derivative of benzene where an iodomethylthio group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(iodomethyl)thio]- typically involves the reaction of benzyl chloride with sodium iodide in the presence of a sulfur source. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C. The reaction proceeds via a nucleophilic substitution mechanism where the chloride ion is replaced by the iodomethylthio group.
Industrial Production Methods: Industrial production of Benzene, [(iodomethyl)thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzene, [(iodomethyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodomethylthio group can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(iodomethyl)thio]- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, [(iodomethyl)thio]- involves its interaction with various molecular targets and pathways. The iodomethylthio group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the alteration of molecular functions.
Vergleich Mit ähnlichen Verbindungen
Benzene, [(methylthio)]-: Similar structure but with a methylthio group instead of an iodomethylthio group.
Benzene, [(ethylthio)]-: Contains an ethylthio group.
Benzene, [(phenylthio)]-: Contains a phenylthio group.
Uniqueness: Benzene, [(iodomethyl)thio]- is unique due to the presence of the iodomethylthio group, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity.
Eigenschaften
CAS-Nummer |
51849-22-0 |
|---|---|
Molekularformel |
C7H7IS |
Molekulargewicht |
250.10 g/mol |
IUPAC-Name |
iodomethylsulfanylbenzene |
InChI |
InChI=1S/C7H7IS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
GQPYXPQEDPKTQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
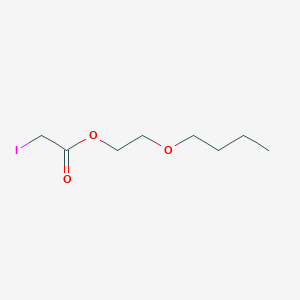
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
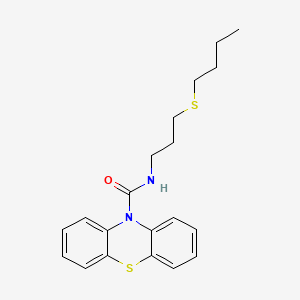

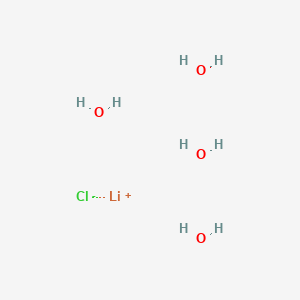
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
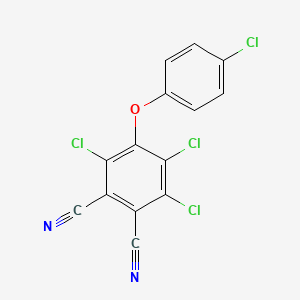
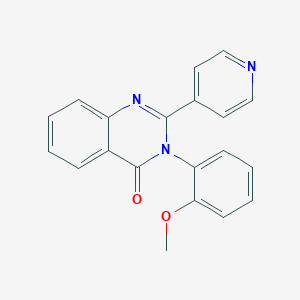
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
